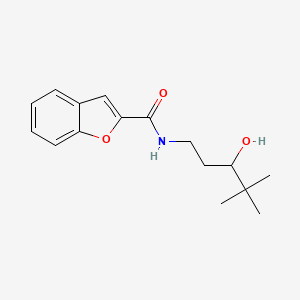

N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)14(18)8-9-17-15(19)13-10-11-6-4-5-7-12(11)20-13/h4-7,10,14,18H,8-9H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKVQKARCKNSBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=CC2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an amine, such as 3-hydroxy-4,4-dimethylpentylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxamide moiety play crucial roles in its reactivity and binding to biological targets. The compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following benzofuran carboxamide derivatives share structural similarities but differ in substituent groups, leading to variations in properties and activities:

Key Observations:

- Hydrophilicity : The hydroxyalkyl chains in the target compound and N-(4-hydroxybutyl)-1-benzofuran-2-carboxamide improve water solubility compared to aromatic substituents (e.g., 4-methylphenyl or CF₃-phenyl ).

- Steric Effects : The branched 4,4-dimethylpentyl group in the target compound may reduce metabolic degradation compared to linear chains (e.g., 4-hydroxybutyl ).

Physicochemical Properties

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly as a selective agonist for cannabinoid receptor 2 (CB2), which plays a crucial role in modulating pain and inflammation.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzofuran core with a carboxamide functional group and specific substituents that enhance its biological activity. The presence of the hydroxy group and the branched alkyl chain (4,4-dimethylpentyl) contribute to its unique pharmacological profile.

| Property | Description |

|---|---|

| Molecular Formula | C_{16}H_{23}NO_{3} |

| Molecular Weight | 275.37 g/mol |

| Functional Groups | Hydroxy, Carboxamide |

| Core Structure | Benzofuran |

This compound is hypothesized to selectively bind to CB2 receptors with minimal affinity for CB1 receptors. This selectivity is significant as it may reduce the psychoactive effects commonly associated with cannabinoids. Research indicates that compounds in this class can modulate pain pathways and exhibit anti-inflammatory properties, making them potential candidates for treating conditions such as neuropathic pain and inflammation-related disorders .

Pharmacological Properties

Benzofuran derivatives, including this compound, have been studied for various biological activities:

- Analgesic Effects : Preliminary studies suggest that this compound may provide pain relief through its action on CB2 receptors.

- Anti-inflammatory Activity : Its ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases.

- Antitumor Potential : Some benzofuran derivatives have shown promising results in inhibiting cancer cell growth, indicating potential applications in oncology .

1. Interaction with Cannabinoid Receptors

A study conducted on various benzofuran derivatives demonstrated that compounds similar to this compound exhibited selective binding to CB2 receptors. This selectivity was confirmed through radiolabeled binding assays, which indicated high affinity for CB2 compared to CB1 receptors.

2. Antitumor Activity

Research has highlighted the anticancer properties of benzofuran derivatives. For instance, a series of synthesized compounds showed significant growth inhibition in various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Benzofuran Derivative A | Ovarian Cancer (A2780) | 12 |

| Benzofuran Derivative B | Colon Cancer (HCT15) | 2.37 |

| Benzofuran Derivative C | Prostate Cancer (PC-3) | 5.86 |

These findings suggest that this compound may also possess similar anticancer properties due to its structural similarities with other active benzofurans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.